molecular formula C15H18N2O2 B7529618 4-ethoxy-N-isoquinolin-5-ylbutanamide

4-ethoxy-N-isoquinolin-5-ylbutanamide

Cat. No. B7529618
M. Wt: 258.32 g/mol
InChI Key: HMFPGNWVTFAQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-isoquinolin-5-ylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EIAB, and it is a synthetic analog of the natural compound harmine. EIAB has been found to have promising effects on the central nervous system and could be used in the treatment of neurodegenerative diseases.

Mechanism of Action

EIAB acts as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting the activity of MAO-A, EIAB increases the levels of these neurotransmitters in the brain, which can have various effects on the central nervous system.
Biochemical and physiological effects:
EIAB has been found to have various biochemical and physiological effects on the central nervous system. Studies have shown that EIAB can increase the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. EIAB has also been found to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIAB in lab experiments is its ability to inhibit the activity of MAO-A, which can be useful in studying the effects of neurotransmitters on the central nervous system. However, one of the limitations of using EIAB is its relatively low potency compared to other MAO-A inhibitors, which can make it difficult to achieve significant effects in some experiments.

Future Directions

There are many potential future directions for research involving EIAB. One area of research involves the development of more potent analogs of EIAB that could be used in the treatment of neurodegenerative diseases. Other areas of research include the study of the effects of EIAB on other neurotransmitters and the identification of new targets for EIAB in the central nervous system. Overall, EIAB represents a promising area of research with many potential applications in various fields.

Synthesis Methods

EIAB can be synthesized using a multi-step process that involves the reaction of harmine with various reagents. One of the most common methods for synthesizing EIAB involves the reaction of harmine with ethyl chloroformate and butyric anhydride in the presence of a base. This reaction produces EIAB as a white crystalline solid that can be purified using various methods.

Scientific Research Applications

EIAB has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of EIAB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that EIAB can inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

4-ethoxy-N-isoquinolin-5-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-10-4-7-15(18)17-14-6-3-5-12-11-16-9-8-13(12)14/h3,5-6,8-9,11H,2,4,7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPGNWVTFAQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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